1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with iodine and trifluoromethylthiolating agents. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper or silver salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the trifluoromethylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and deiodinated compounds .
Scientific Research Applications
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of trifluoromethylthio.
1,2-Dimethoxy-5-iodo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethylthio.
1,2-Dimethoxy-5-bromo-3-(trifluoromethylthio)benzene: Bromine replaces iodine
Uniqueness
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which impart distinct chemical properties such as high reactivity and stability. These functional groups make it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C9H8F3IO2S |
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Molecular Weight |
364.13 g/mol |
IUPAC Name |
5-iodo-1,2-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)4-7(8(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
ZWNJDIZJHAHTPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)SC(F)(F)F)OC |
Origin of Product |
United States |
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